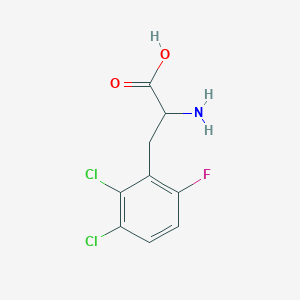

2,3-Dichloro-6-fluoro-DL-phenylalanine

Description

Significance of Halogenation in Amino Acid Research

The introduction of halogen atoms into amino acids is a powerful strategy for modulating their physicochemical and structural properties. nih.gov This chemical modification allows for the fine-tuning of molecules to better understand and influence biological systems. nih.govnih.gov Halogenation can significantly impact acidity, basicity, hydrophobicity, molecular geometry, and metabolic stability. nih.gov

One of the key effects of halogenation is the alteration of a molecule's hydrophobicity, which can influence protein folding and interactions. researchgate.netnih.gov Studies on amyloid-forming peptides have shown that halogenation of the phenylalanine residue can modulate hydrophobic and aromatic interactions, which are potential driving forces in the aggregation process. researchgate.netnih.gov By creating a library of peptide variants with fluorinated and iodinated phenylalanine analogues, researchers have demonstrated a correlation between the enhanced hydrophobic properties of the halogenated residue and accelerated aggregation kinetics. researchgate.netnih.gov

Furthermore, halogen atoms can participate in halogen bonding, a noncovalent interaction that is increasingly recognized as a valuable tool in protein engineering and drug design. nih.gov These bonds can help control the structure of proteins and nucleic acids and are crucial for engineering protein-ligand interactions. nih.gov The ability of halogenated amino acids to act as probes or building blocks has led to their use in a wide range of applications, from developing novel therapeutic agents to engineering proteins with enhanced stability. nih.govahajournals.org

| Property Modified by Halogenation | Impact on Amino Acid Research |

| Hydrophobicity | Influences protein folding, aggregation kinetics, and protein-ligand interactions. researchgate.netnih.gov |

| Electronic Properties (pKa) | Alters the acidity/basicity of the amino acid, affecting enzymatic reactions and receptor binding. nih.gov |

| Steric Profile (Size) | Modifies the shape and volume of the amino acid side chain, impacting conformational preferences and binding affinity. nih.gov |

| Metabolic Stability | The strong carbon-halogen bond can block sites of metabolic degradation, increasing the bioavailability of peptides and drugs. nih.gov |

| Halogen Bonding Capability | Provides an additional noncovalent interaction for stabilizing protein structures and enhancing ligand binding. nih.gov |

Overview of Fluorine and Chlorine Substitutions in Phenylalanine Analogs

Among the halogens, fluorine and chlorine are frequently used for modifying phenylalanine due to their distinct and useful properties.

Fluorine Substitution: Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen. nih.gov This unique combination allows fluorine to act as a "subtle" modifier; it can induce significant changes in electronic properties with minimal steric perturbation. nih.gov The replacement of hydrogen with fluorine can alter the acidity of nearby functional groups and influence the conformation of peptides. nih.gov Fluorinated phenylalanines are widely used in pharmaceutical research to improve the metabolic stability and binding affinity of drug candidates. nih.gov For instance, 4-Fluoro-L-phenylalanine has been investigated as an inhibitor of protein synthesis and has shown inhibitory activity against certain cancer cell lines. caymanchem.com The incorporation of fluorine also provides a valuable spectroscopic probe for ¹⁹F-NMR studies to determine site-specific solvent accessibility in polypeptides. caymanchem.com

Chlorine Substitution: Chlorine is larger and less electronegative than fluorine but is more polarizable. Its introduction onto the phenyl ring adds more steric bulk and significantly increases the lipophilicity of the amino acid. These changes can lead to enhanced binding interactions within hydrophobic pockets of enzymes or receptors. researchgate.net Chlorinated phenylalanines have been utilized in various research contexts. For example, 4-Chloro-DL-phenylalanine is known as an irreversible inhibitor of tryptophan hydroxylase, an enzyme involved in serotonin (B10506) synthesis, making it a useful tool for studying serotonergic pathways. thermofisher.comsigmaaldrich.com Palladium-catalyzed C-H halogenation has emerged as an efficient method for regioselectively introducing chlorine, bromine, or iodine atoms into phenylalanine derivatives, enabling the rapid construction of novel nonproteinogenic amino acids for research. researchgate.net

| Halogen | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Key Effects on Phenylalanine Analogs |

| Fluorine (F) | 1.47 | 3.98 | Minimal steric change, significant electronic perturbation, enhanced metabolic stability. nih.gov |

| Chlorine (Cl) | 1.75 | 3.16 | Moderate steric bulk, increased lipophilicity, serves as a versatile synthetic handle. researchgate.net |

Research Context of 2,3-Dichloro-6-fluoro-DL-phenylalanine within Substituted Amino Acids

This compound is a synthetic, non-proteinogenic amino acid characterized by a specific polysubstitution pattern on its phenyl ring. This compound belongs to the broader class of halogenated phenylalanine analogs created for specialized research applications. While specific published studies focusing exclusively on this compound are not widely documented, its structure places it at the intersection of several important research areas.

The presence of multiple halogen substituents—two chlorine atoms and one fluorine atom—suggests its design as a highly specific chemical probe or a building block for complex molecules. The combination of chlorine and fluorine atoms would impart a unique set of steric and electronic properties, significantly altering its hydrophobicity and potential for forming halogen bonds compared to monosubstituted analogs.

The research context for such a compound can be inferred from studies on related molecules:

Probing Protein Environments: Like other fluorinated amino acids, the fluorine at position 6 could serve as a ¹⁹F-NMR probe to investigate local environments within a protein structure.

Building Blocks for Bioactive Molecules: The dichlorinated phenyl moiety is a feature in certain classes of kinase inhibitors. electronicsandbooks.com The 2,3-dichloro pattern, in particular, contributes to specific hydrophobic contacts within the ATP-binding pocket of certain kinases. Therefore, this compound could be a valuable intermediate in the synthesis of novel inhibitors or other targeted therapeutic agents.

Modulating Peptide Conformation: The complex substitution pattern would rigidly influence the conformational preferences of the amino acid side chain, making it a useful tool for designing peptides with constrained and predictable three-dimensional structures.

Below are the key chemical identifiers for this specific compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₈Cl₂FNO₂ |

| CAS Number | 1259973-77-7 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(12)4(8(5)11)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMGHUCRDGPXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in Halogenated Phenylalanine Research

Enantiomeric Purity and Analytical Separation Techniques

The determination of enantiomeric purity, which measures the prevalence of one enantiomer over the other in a mixture, is essential for evaluating the success of stereoselective syntheses and for understanding the specific biological roles of each isomer. High-Performance Liquid Chromatography (HPLC) is a primary method for achieving this separation.

Direct chiral separation can be accomplished using various chiral stationary phases (CSPs) that interact differently with each enantiomer. For instance, a normal-phase HPLC method has been successfully used to separate halogen-substituted phenylalanine enantiomers. ingentaconnect.com This was achieved using an O,O-bis(3,5-dimethylbenzoxyl)-N,N′-dially-L-tartar diamide stationary phase with a mobile phase consisting of hexane-ethanol-trifluoroacetic acid. ingentaconnect.com Other effective CSPs for the direct resolution of ring-substituted phenylalanine analogues include the teicoplanin-based Chirobiotic T and the crown-ether-based Crownpak CR(+) columns. nih.gov The Chirobiotic T column, in particular, has proven efficient for separating various ring-substituted phenylalanine analogues. nih.gov For radiofluorinated derivatives, enantiomeric purity can be determined using columns such as the chirobiotic-T LC stationary phase. caldic.com

Indirect methods offer an alternative approach where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Reagents used for this pre-column derivatization include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent). nih.gov

The following table summarizes a comparison of different HPLC columns for the separation of unusual amino acid enantiomers, highlighting the versatility of these techniques.

| Chiral Stationary Phase | Effectiveness on Ring-Substituted Phenylalanines | Effectiveness on α-Methylated Analogues | Effectiveness on Phenylalanine Amides |

| Chirobiotic T | Efficient Separation | Efficient Separation | Ineffective |

| Crownpak CR(+) | Efficient Separation | Co-eluted (Not Separated) | Efficient Separation |

This table is based on findings from a study on the stereochemical resolution of various phenylalanine analogues. nih.gov

Stereoselective Enzymatic Transformations and Enantiomeric Excess Control

Enzymatic transformations provide a powerful route for the stereoselective synthesis of halogenated phenylalanines, offering high efficiency and control over the desired enantiomer. Phenylalanine ammonia lyase (PAL) enzymes are particularly noteworthy for their role in the asymmetric hydroamination of acrylic acids to produce enantiomerically pure halophenylalanines. manchester.ac.uk This biocatalytic process can achieve excellent enantiomeric excess (ee), a measure of the purity of the dominant enantiomer, often reaching values of ≥98%. manchester.ac.uk Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers and is a key indicator of the success of an asymmetric synthesis. wikipedia.org A completely pure enantiomer has an ee of 100%, while a racemic mixture (equal parts of both enantiomers) has an ee of 0%. wikipedia.org

Research has demonstrated an intensified biocatalytic production of (S)-halophenylalanines with high yields and enantioselectivity. The process utilizes whole cells containing a recombinant PAL enzyme, which simplifies catalyst preparation. manchester.ac.uk The control of enantiomeric excess in such reactions is a critical outcome, as illustrated by the data below.

| Initial Substrate Concentration (mM) | Overall Conversion (%) | Enantiomeric Excess (ee) of (S)-product (%) |

| 10 | ~100 | 99 |

| 20 | 93 | 99 |

| 30 | 83 | >99 |

Data from the intensified biotransformation for the production of (S)-2-chlorophenylalanine. manchester.ac.uk

Furthermore, the rational engineering of PAL enzymes allows for the modulation and even reversal of enantioselectivity. By modifying active-site residues of the PAL from Planctomyces brasiliensis, researchers have successfully switched the enzyme's preference to produce D-aromatic amino acids from electron-deficient aryl acrylates with an enantiomeric excess greater than 99%. researchgate.net This highlights the potential to create programmable biocatalysts for accessing either the L- or D-enantiomer of a target compound.

Impact of Stereochemistry on Biochemical Recognition and Activity

The specific three-dimensional structure of each enantiomer of a halogenated phenylalanine dictates how it is recognized and processed by biological systems, such as transporters and enzymes. This differential recognition is fundamental to the molecule's ultimate biochemical activity. Non-natural amino acids are valuable in research because they often show increased uptake in specific cells, like tumor cells, without being incorporated into proteins, which allows for the study of transport mechanisms. caldic.com

Amino acid transport systems, particularly the L-type amino acid transporter (LAT) system, are crucial for cellular uptake and have been shown to differentiate between enantiomers. caldic.com For example, studies on 18F-labeled fluoroalkyl phenylalanine derivatives revealed that both L- and D-isomers are substrates for the system L transporter, but they exhibit different preferences for its subtypes. caldic.com This differential interaction can lead to significant variations in cellular uptake and retention, which is a key consideration in the development of amino acid-based imaging agents for tumors. caldic.com

The nature of the halogen substituent also plays a role in enantioselective discrimination through inductive and steric effects. nih.gov Studies using halogen-substituted phenylalanines as selectors have shown that the type of halogen (F, Cl, Br, I) on the phenyl ring influences the strength of molecular interactions, such as π-π stacking, which are critical for chiral recognition. nih.gov For instance, the high inductive effect of a fluorine atom can decrease the strength of these interactions compared to other halogens, thereby altering enantioselectivity. nih.gov This demonstrates that both the core chirality of the amino acid and the specific substitutions on the phenyl ring contribute to its unique biochemical profile.

Advanced Analytical Characterization of 2,3 Dichloro 6 Fluoro Dl Phenylalanine and Analogs

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of amino acids, providing the means to separate these polar, often non-volatile compounds for accurate quantification and identification. Due to the structural similarities among amino acid analogs, high-resolution separation techniques are essential.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used methods for the analysis of amino acids and their derivatives. sigmaaldrich.comhelixchrom.com These techniques offer robust and reproducible separation, making them suitable for quantitative analysis in various matrices.

Reversed-phase HPLC (RP-HPLC) is a common approach for halogenated phenylalanine analogs. rsc.org Separation is typically achieved on columns with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The mobile phase is often acidified with additives such as formic acid or trifluoroacetic acid (TFA) to improve peak shape and ensure the ionization state of the amino acid. acs.org UHPLC systems, which use smaller particle-sized columns (sub-2 µm), offer significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. youtube.com

Detection is commonly performed using ultraviolet (UV) absorbance, as the aromatic ring in phenylalanine and its analogs provides a suitable chromophore. yakhak.org For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC or UHPLC is often coupled with mass spectrometry (LC-MS). youtube.comnih.gov

Table 1: Typical HPLC/UHPLC Parameters for Phenylalanine Analog Analysis

| Parameter | Typical Condition | Notes |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm) | Smaller particle sizes are used for UHPLC, offering higher efficiency. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient elution is typically used to separate compounds with different polarities. |

| Flow Rate | 0.2 - 0.5 mL/min for UHPLC 0.8 - 1.5 mL/min for HPLC | Adjusted based on column dimensions and particle size. rsc.org |

| Detection | UV (e.g., 210-260 nm) or Mass Spectrometry (MS) | UV detection relies on the aromatic ring; MS provides higher selectivity and structural information. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. rsc.org |

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, though it requires a chemical derivatization step to convert the non-volatile, polar amino acids into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.commdpi.com The derivatization process typically targets the active hydrogens on the amine, carboxyl, and other functional groups. sigmaaldrich.com

Common derivatization strategies include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or a two-step process of esterification followed by acylation. sigmaaldrich.comresearchgate.net For instance, the carboxyl group can be esterified with an alcohol (e.g., methanol, isopropanol), and the amino group can be acylated with an anhydride like pentafluoropropionic anhydride (PFPA). mdpi.comd-nb.info The resulting derivatives are sufficiently volatile for separation on a GC column, typically a nonpolar or medium-polarity phase like 5% phenyl-methylpolysiloxane. d-nb.info GC is almost always coupled with mass spectrometry (GC-MS) for the analysis of these derivatives, as the fragmentation patterns provide definitive identification. mdpi.comresearchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent Class | Example Reagent | Derivative Formed | Properties |

|---|---|---|---|

| Silylation | MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivatives | Derivatives are generally stable and less sensitive to moisture than smaller silyl derivatives. sigmaaldrich.com |

| Acylation / Esterification | Pentafluoropropionic anhydride (PFPA) and various alcohols | Pentafluoropropionyl esters | Creates highly volatile derivatives suitable for GC analysis. mdpi.comd-nb.info |

| Chloroformates | Propyl chloroformate | Carbamate esters | Reaction can be performed quickly in an aqueous solution. d-nb.info |

Since 2,3-Dichloro-6-fluoro-DL-phenylalanine is a racemic mixture, separating its D- and L-enantiomers is critical for many applications. This is achieved using chromatography with a chiral stationary phase (CSP). nih.govmdpi.com CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation.

Several types of CSPs are effective for resolving amino acid enantiomers:

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin are particularly successful for the direct separation of underivatized amino acids in reversed-phase or polar organic modes. sigmaaldrich.com

Crown Ether Phases: These CSPs are well-suited for separating D- and L-amino acids, especially primary amino compounds. chromatographyonline.com

Polysaccharide-Based Phases: Derivatives of cellulose and amylose coated or bonded to silica are widely used for separating a broad range of chiral compounds, including derivatized amino acids. yakhak.org

Ligand-Exchange Phases: These CSPs involve a chiral ligand, often an amino acid or its derivative, complexed with a metal ion (like copper) on the stationary phase. Enantiomeric resolution occurs through the formation of diastereomeric ternary complexes.

Both HPLC and GC can be used for enantiomeric separation. yakhak.orgnih.gov For GC, derivatization is still required, and the separation is then performed on a chiral column, such as one with a Chirasil-L-Val stationary phase. nih.gov

Table 3: Chiral Stationary Phases (CSPs) for Amino Acid Enantiomer Separation

| CSP Type | Chiral Selector Example | Typical Application |

|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | Direct separation of underivatized amino acids by HPLC. sigmaaldrich.com |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Separation of primary amino acids by HPLC. chromatographyonline.com |

| Polysaccharide | Cellulose or Amylose Phenylcarbamates | Separation of derivatized chiral amines and amino acid esters by HPLC. yakhak.org |

| Amino Acid Derivative | L-valine-tert-butylamide polysiloxane (Chirasil-L-Val) | Separation of derivatized amino acid enantiomers by GC. nih.govnih.gov |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on molecular weight, elemental composition, and structural features. nih.gov When coupled with a chromatographic inlet (LC-MS or GC-MS), it allows for highly selective and sensitive quantification. nih.govresearchgate.net

In LC-MS, electrospray ionization (ESI) is typically used, which is a soft ionization technique that usually produces a prominent protonated molecular ion [M+H]⁺. For this compound (C₉H₈Cl₂FNO₂), this would allow for confirmation of its molecular weight.

Tandem mass spectrometry (MS/MS) is used for structural elucidation. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For a phenylalanine analog, common fragmentation pathways include:

Loss of the carboxyl group: Neutral loss of H₂O and CO (46 Da).

Loss of the entire side chain: Cleavage of the bond between the alpha- and beta-carbons.

Cleavage within the side chain: Fragmentation of the dichlorofluorobenzyl group.

A key feature in the mass spectrum of this compound would be the isotopic pattern created by the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool for confirming the presence of chlorine.

Table 4: Predicted Key Mass Fragments for this compound [M+H]⁺

| Fragment Ion | Proposed Structure / Loss | Notes |

|---|---|---|

| [M+H]⁺ | Protonated molecule | Will exhibit a characteristic isotopic pattern due to the two chlorine atoms. |

| [M+H - H₂O]⁺ | Loss of water | Common fragment for molecules with a carboxylic acid group. |

| [M+H - COOH₂]⁺ | Loss of formic acid (46 Da) | Represents the loss of the entire carboxyl group. |

| [C₇H₄Cl₂F]⁺ | Dichlorofluorobenzyl cation | Results from cleavage at the β-carbon, indicating the side chain structure. |

Spectroscopic Methods for Molecular Structure Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous determination of the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The aromatic region would display complex multiplets due to the protons on the substituted benzene ring. Signals for the α-proton (CH) and the two diastereotopic β-protons (CH₂) of the alanine backbone would also be present, typically appearing as multiplets due to coupling with each other. acs.orgchemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing chlorine and fluorine substituents. A key feature would be the presence of carbon-fluorine (C-F) coupling, where the signals for carbons close to the fluorine atom are split into doublets or triplets with characteristic coupling constants (J-coupling). acs.orgblogspot.com The ¹JCF coupling for the carbon directly bonded to fluorine is typically very large (around 240-250 Hz). acs.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ucla.edunih.gov The spectrum for this compound would be expected to show a single resonance for the one fluorine atom. The chemical shift of this signal is extremely sensitive to its local electronic environment, making it a valuable probe for confirming the substitution pattern on the aromatic ring. ucla.edubiophysics.org

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~ 7.0 - 7.5 | Multiplets (dd, t) due to H-H and H-F coupling. |

| α-CH | ~ 4.0 - 4.3 | Multiplet (dd) due to coupling with β-protons. | |

| β-CH₂ | ~ 3.1 - 3.4 | Two separate multiplets (diastereotopic protons). | |

| ¹³C | Carboxyl (C=O) | ~ 170 - 175 | Singlet. |

| Aromatic (C-F) | Variable | Doublet with large ¹JCF coupling (~245 Hz). acs.org | |

| Aromatic (C-Cl, C-H, C-C) | ~ 115 - 140 | Singlets or doublets due to smaller ²JCF and ³JCF couplings. blogspot.com | |

| α-CH and β-CH₂ | ~ 55 and ~37 | Singlets. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. rsc.orgvscht.cz The IR spectrum of this compound can be interpreted by analyzing the characteristic absorption bands of its core phenylalanine structure and the additional vibrations introduced by the halogen substituents on the aromatic ring.

The fundamental structure of phenylalanine exhibits several key vibrational modes. The amino group (-NH₂) gives rise to N-H stretching vibrations, while the carboxylic acid group (-COOH) is characterized by a strong C=O stretching absorption and a broad O-H stretching band. The aromatic ring produces characteristic C=C stretching absorptions and C-H stretching and bending vibrations. libretexts.org

The introduction of chlorine and fluorine atoms onto the phenyl ring introduces new vibrational modes and influences existing ones. The C-Cl and C-F stretching vibrations are typically found in the fingerprint region of the spectrum. Furthermore, the substitution pattern on the benzene ring significantly alters the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region, which can provide structural confirmation. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on data from phenylalanine and its halogenated analogs. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amino Acid (Zwitterion) | N-H⁺ Stretch (asymmetric & symmetric) | 3000 - 3200 | Often broad due to hydrogen bonding. |

| Carboxylate | C=O Stretch (asymmetric) | 1550 - 1610 | Characteristic of the deprotonated carboxyl group in the zwitterionic form. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands are expected due to the substituted ring. |

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | Typically appear just above the aliphatic C-H stretching region. |

| Aryl-Fluorine | C-F Stretch | 1100 - 1400 | Strong absorption band. |

| Aryl-Chlorine | C-Cl Stretch | 600 - 850 | Can be difficult to assign definitively in a complex molecule. |

| Aromatic Ring | C-H Out-of-Plane Bend | 750 - 900 | The specific pattern is highly diagnostic of the 1,2,3,4-tetrasubstituted ring system. |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu For aromatic amino acids like phenylalanine, the absorption is dominated by the π → π* electronic transitions of the conjugated system within the benzene ring. nih.gov

The UV spectrum of unsubstituted phenylalanine in a neutral aqueous solution typically displays two main absorption bands: a strong primary band (E2 band) around 200-220 nm and a weaker, secondary band (B band) with characteristic fine structure around 250-270 nm. nih.gov These bands arise from π→π* transitions within the benzene chromophore. spcmc.ac.in

The addition of halogen atoms (Cl and F) as substituents on the benzene ring acts to modify the electronic properties of the chromophore. These substituents are considered auxochromes, which can alter the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption bands. Both chlorine and fluorine are electron-withdrawing groups, and their presence on the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the E2 and B bands. up.ac.za The extent of this shift depends on the number and relative positions of the substituents. up.ac.zaresearchgate.net Therefore, this compound is predicted to have its λmax values shifted to longer wavelengths compared to native phenylalanine.

| Compound | Absorption Band | Typical λmax (nm) | Transition Type |

|---|---|---|---|

| Phenylalanine | E2 Band (Primary) | ~210 | π → π |

| B Band (Secondary) | ~258 | π → π (Symmetry-forbidden) | |

| This compound | E2 Band (Primary) | Predicted > 210 | π → π |

| B Band (Secondary) | Predicted > 258 | π → π |

X-ray Crystallography in Complex with Biological Macromolecules

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of molecules, including the complexes formed between small-molecule ligands and biological macromolecules like proteins. frontiersin.org Such structures provide critical insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern ligand binding and biological activity.

While no specific crystal structures of this compound in complex with a biological macromolecule are publicly available, the binding mode can be inferred from existing structures of proteins complexed with phenylalanine or its analogs. A key example is the L-type amino acid transporter 1 (LAT1), a membrane protein responsible for transporting large neutral amino acids, including phenylalanine, across cell membranes and the blood-brain barrier. nih.govscienceopen.com LAT1 is a target for many halogenated phenylalanine analogs in drug development. researchgate.netguidetopharmacology.org

Studies on homologous bacterial transporters and high-resolution structures of other amino acid binding proteins, such as L-phenylalanine oxidase, reveal a well-defined binding pocket for the phenylalanine side chain. nih.govnih.gov This pocket is typically lined with hydrophobic amino acid residues that form van der Waals interactions with the phenyl ring. The amino and carboxylate groups of the ligand form key hydrogen bonds and salt bridges with polar or charged residues in the active site, ensuring proper orientation and affinity.

The halogen atoms of this compound would significantly influence its interaction within such a binding site. The chlorine and fluorine atoms would alter the size, shape, and electronic distribution of the phenyl ring. This can lead to enhanced hydrophobic interactions or the formation of specific halogen bonds with electron-donating atoms (like oxygen from a carbonyl backbone) in the protein, potentially increasing binding affinity and selectivity.

| Interaction Type | Interacting Groups on Ligand | Potential Interacting Groups on Protein | Notes on Halogenated Analog |

|---|---|---|---|

| Salt Bridge / Hydrogen Bond | Ammonium group (-NH₃⁺) | Aspartate, Glutamate, Carbonyl Oxygen | This core interaction is essential for anchoring the amino acid backbone. |

| Salt Bridge / Hydrogen Bond | Carboxylate group (-COO⁻) | Arginine, Lysine, Serine, Histidine | Another critical interaction for binding specificity. |

| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine | The dichlorofluoro-substituted ring would occupy this pocket. |

| Halogen Bonding | Chlorine/Fluorine atoms | Carbonyl Oxygen, Serine/Threonine Hydroxyl | Potential for specific, directional interactions that could enhance binding affinity compared to unsubstituted phenylalanine. |

Computational Approaches in Understanding 2,3 Dichloro 6 Fluoro Dl Phenylalanine Interactions

Molecular Docking Studies for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is instrumental in estimating the binding affinity, which is crucial for drug discovery and design. For halogenated phenylalanine derivatives, molecular docking studies have been instrumental in elucidating the structural basis of their interactions with various biological targets, such as enzymes and transport proteins.

The introduction of halogen atoms, such as chlorine and fluorine, into the phenylalanine scaffold can significantly alter its electronic and steric properties, thereby influencing its binding affinity and selectivity. For instance, studies on halogenated phenylalanine analogs interacting with the L-type amino acid transporter 1 (LAT1) have revealed that the position and size of the halogen substituent are critical for binding. nih.gov A homology model of LAT1 suggests the presence of a hydrophobic subpocket that favorably interacts with halogen groups on the phenyl ring. nih.gov Research indicates that larger halogen atoms at the meta-position (position 3) of the phenyl ring enhance LAT1 affinity. nih.gov

Table 1: Illustrative Molecular Docking Parameters for Halogenated Phenylalanine Analogs

| Parameter | Description | Typical Values/Observations |

| Binding Affinity (ΔG) | The free energy of binding, indicating the stability of the ligand-receptor complex. | Typically in the range of -5 to -12 kcal/mol for effective binders. |

| Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. | Can range from nanomolar (nM) to micromolar (µM). |

| Key Interacting Residues | Specific amino acids in the receptor's active site that form significant interactions with the ligand. | Often include hydrophobic residues (e.g., Leucine, Valine) and polar residues capable of hydrogen bonding. |

| Halogen Bond Interactions | Non-covalent interactions involving the halogen atoms, which can significantly contribute to binding affinity. | The electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its receptor over time. This technique is invaluable for assessing the stability of a ligand-receptor complex and for understanding the flexibility of both the ligand and the protein.

For phenylalanine and its derivatives, MD simulations have been employed to study a range of phenomena, from self-assembly processes to the intricate details of receptor binding. nih.govmdpi.comresearchgate.net For instance, MD simulations have been used to investigate the conformational dynamics of the regulatory ACT domain of human phenylalanine hydroxylase and the mechanism of phenylalanine binding. nih.gov These simulations can reveal how the protein structure adapts to the presence of the ligand and the role of water molecules in mediating the interaction.

In the context of 2,3-Dichloro-6-fluoro-DL-phenylalanine, an MD simulation would typically start with the docked complex obtained from molecular docking studies. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then calculate the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of these trajectories can provide insights into:

Conformational Flexibility: How the structure of this compound and its target receptor change over time.

Complex Stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand from their initial positions. A stable RMSD indicates a stable binding pose.

Interaction Lifetimes: The duration of specific hydrogen bonds or other non-covalent interactions, providing a measure of their strength and importance.

A study on p-benzoyl-phenylalanine, for example, utilized 30 ns MD simulations to demonstrate the stable interaction of the ligand-human estrogen receptor α complex, observing less conformational fluctuation compared to a standard inhibitor. scientific.net

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For derivatives of phenylalanine, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These studies have been used to explore the binding of β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors and to develop predictive models for their activity. nih.gov Similarly, a combination of pharmacophore modeling and 3D-QSAR has been used to understand the structure-activity relationship of phenylalanine series compounds as TPH1 inhibitors. mdpi.com

A QSAR study involving this compound would require a dataset of structurally similar compounds with their experimentally determined biological activities. The process would involve:

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of this compound and to design new analogs with potentially improved potency.

Table 2: Common Descriptors Used in QSAR Studies of Phenylalanine Analogs

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Influence electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule, affecting its fit in a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions with the receptor. |

| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Propensities

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, molecular orbitals, and various reactivity descriptors. DFT calculations are valuable for understanding the intrinsic properties of a molecule that govern its chemical behavior and interactions.

While specific DFT studies on this compound are not prevalent in the literature, the methodology has been applied to a wide range of halogenated organic molecules and phenylalanine itself. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov For instance, DFT has been used to study the structures and vibrational spectra of dichlorocarbazole and dibromocarbazole. nih.gov In another study, DFT was employed to investigate Cu6 nanoclusters as a potential detector for phenylalanine, based on the unique electronic transitions observed upon complexation. nih.gov

A DFT study of this compound would involve solving the Kohn-Sham equations for the molecule to obtain its ground-state electron density. From this, a wealth of information can be derived, including:

Optimized Geometry: The most stable 3D structure of the molecule.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps in identifying regions prone to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them is an indicator of molecular stability.

These theoretical calculations can help in rationalizing the observed biological activity and in predicting how modifications to the chemical structure might affect its properties.

Homology Modeling in Receptor-Ligand Systems

When the experimental 3D structure of a target receptor is not available, homology modeling can be used to construct a theoretical model. This technique is based on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein.

Homology modeling has been instrumental in studying ligand-receptor interactions for many G-protein coupled receptors (GPCRs), which are important drug targets. For example, a homology model of the dopamine (B1211576) D3 receptor was successfully used for virtual screening and the discovery of novel ligands, with results comparable to those obtained using the subsequently determined crystal structure. unc.eduescholarship.orgescholarship.org

If this compound were to be investigated as a ligand for a receptor with an unknown structure, the following steps would be taken:

Template Selection: Identifying one or more homologous proteins with known structures from the Protein Data Bank (PDB).

Sequence Alignment: Aligning the amino acid sequence of the target receptor with that of the template(s).

Model Building: Building the 3D model of the target receptor based on the alignment and the template structure. This involves constructing the backbone, loops, and side chains.

Model Refinement and Validation: Optimizing the geometry of the model to relieve any steric clashes and validating its quality using various computational tools.

The resulting homology model can then be used for molecular docking and molecular dynamics simulations with this compound to predict its binding mode and affinity.

Future Directions and Research Perspectives for Halogenated Phenylalanine Derivatives

Advanced Structural Biology Studies for Refined Interaction Elucidation

Understanding how halogenation impacts molecular interactions at the atomic level is fundamental to designing functional analogs. Advanced structural biology techniques, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and small-angle X-ray scattering (SAXS), are providing unprecedented insights into these interactions.

Research has shown that systematic fluorination of phenylalanine within the amyloidogenic hexapeptide NFGAIL alters the kinetics of fibril formation. nih.govkobv.de Structural investigations using transmission electron microscopy (TEM) and SAXS revealed that halogenation not only changes the rate of aggregation but also affects the morphology of the resulting amyloid fibrils. nih.govkobv.de For instance, N-[3,5F]Phe-GAIL formed filaments that bundled into large fibrils, while other fluorinated variants produced more homogeneous, unbranched structures. nih.gov These studies demonstrate that modifying the electronic properties and hydrophobicity of the phenylalanine side chain through halogenation directly influences the supramolecular self-assembly process. nih.govresearchgate.net

Future studies will increasingly rely on high-resolution crystal structures to elucidate the role of halogen bonds—a noncovalent interaction involving a halogen atom—in protein-ligand binding. The structure of the phenylalanine-activating subunit of gramicidin (B1672133) S synthetase (GrsA) in complex with phenylalanine provides a template for understanding how these enzymes recognize their substrates. embopress.org By obtaining crystal structures of engineered enzymes with bound halogenated analogs, researchers can refine their understanding of the specificity-determining residues and rationally guide further protein engineering efforts to create novel biocatalysts. embopress.org

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Impact

The biological effects of incorporating a non-canonical amino acid like a halogenated phenylalanine derivative into a proteome can be complex and far-reaching. A systems-level understanding is required to fully map these consequences. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

By analyzing large datasets from resources like The Cancer Genome Atlas (TCGA), researchers can identify correlations between the expression of key metabolic enzymes and disease states. nih.gov For example, the expression profiles of aminoacyl-tRNA synthetases (aaRSs), the enzymes that attach amino acids to their corresponding tRNAs, have been linked to tumorigenesis. nih.gov Future research could involve introducing a halogenated phenylalanine analog into a cellular system and using a multi-omics approach to monitor the resulting perturbations.

This strategy would allow scientists to:

Assess Proteomic Impact: Quantify the efficiency of incorporation of the halogenated analog across the entire proteome.

Analyze Transcriptional Response: Identify upregulated or downregulated genes, revealing cellular stress responses or adaptive pathways.

Map Metabolic Shifts: Trace how the cell's metabolic network adapts to the presence of the new building block, potentially uncovering novel catabolic or anabolic pathways. researchgate.net

Such an integrated approach will provide a holistic view of the biological impact, moving beyond the study of a single protein to understanding the system-wide consequences of chemical modifications.

Exploration of New Mechanistic Pathways for Modulating Biological Processes

The unique properties conferred by halogenation can be exploited to modulate biological processes through novel mechanistic pathways. Research in this area focuses on how these analogs can alter protein function, enzyme activity, and cellular transport.

One key mechanism is the modulation of protein-protein and protein-ligand interactions. Halogen atoms, particularly larger ones like chlorine, bromine, and iodine, can significantly enhance binding affinity by interacting with hydrophobic pockets in proteins. nih.gov Studies on the L-type amino acid transporter 1 (LAT1), a key nutrient transporter in many cancers, have shown that halogenation of phenylalanine derivatives at specific positions can enhance binding affinity and selectivity. nih.gov For example, LAT1 shows a preference for larger halogens at the meta-position (position 3) of the phenyl ring, an insight that is pivotal for designing LAT1-selective inhibitors. nih.gov

Furthermore, halogenation can influence aromatic-aromatic interactions, which are crucial for processes like peptide self-assembly and amyloid formation. nih.govkobv.de By systematically altering the electron distribution of the phenylalanine ring with fluorine atoms, researchers can modulate the forces driving aggregation, providing a tool to either promote or inhibit these processes. nih.gov This approach opens up new avenues for investigating the fundamental nature of amyloid diseases and for designing therapeutic peptides with controlled aggregation properties. researchgate.net The exploration of these mechanisms will continue to uncover new ways to use halogenated phenylalanine derivatives to precisely control biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,3-Dichloro-6-fluoro-DL-phenylalanine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of phenylalanine derivatives. For example, chlorination of 6-fluoro-DL-phenylalanine using thionyl chloride or phosphorus pentachloride under controlled anhydrous conditions can yield the dichloro product. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate gradients) is critical. Validate purity using HPLC with UV detection (λ = 254 nm) and confirm via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference retention times and spectral data with literature .

Q. How does the solubility of this compound influence experimental design in aqueous systems?

- Methodological Answer : The compound exhibits limited solubility in polar solvents like water (≤5 mg/mL at 25°C) but dissolves in dilute hydrochloric acid (0.5M) or formic acid. For aqueous-based assays (e.g., enzyme inhibition studies), pre-dissolve in acidic buffers and adjust pH post-solubilization. Use dynamic light scattering (DLS) to monitor aggregation. Insolubility in ethanol, benzene, or chloroform restricts organic-phase applications .

Q. What spectroscopic techniques are most reliable for structural elucidation of halogenated phenylalanine derivatives?

- Methodological Answer : Combine -NMR and -NMR to confirm substitution patterns (e.g., distinguishing 2,3-dichloro from 3,6-dichloro isomers). Fluorine chemical shifts (~ -120 ppm for aromatic F) and coupling constants provide positional insights. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (±1 ppm accuracy). Compare fragmentation patterns with analogs like 3,6-Dichloro-2-fluoro-DL-phenylalanine .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound for chiral studies?

- Methodological Answer : Use chiral stationary-phase HPLC (e.g., Chiralpak® IA or IB columns) with hexane/isopropanol mobile phases. Optimize flow rates (0.5–1.0 mL/min) and temperature (25–40°C) to separate D- and L-enantiomers. Confirm enantiopurity via circular dichroism (CD) spectroscopy. For kinetic resolution, employ enzymatic methods (e.g., acylase I) to selectively hydrolyze one enantiomer .

Q. What computational approaches predict the bioactivity of this compound against enzyme targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., phenylalanine hydroxylase). Parameterize halogen bonds (Cl/F) with density functional theory (DFT)-derived charges. Validate docking poses via molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare with fluorinated analogs (e.g., 4-[3-(trifluoromethyl)diaziridin-3-yl]-L-phenylalanine) to evaluate substituent effects .

Q. How do conflicting solubility/stability data in literature impact formulation of this compound for in vivo studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize solid-state forms via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For in vivo use, prepare lyophilized formulations with stabilizers (e.g., trehalose) and assess stability under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS and adjust storage protocols (e.g., inert atmosphere, -20°C) .

Q. What safety protocols mitigate risks during handling of halogenated phenylalanine derivatives?

- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of fine powders. Wear nitrile gloves, chemical-resistant goggles, and lab coats. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Install emergency showers/eye wash stations. Note: Acute toxicity data are scarce; prioritize ALARA (As Low As Reasonably Achievable) exposure principles .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Apply a 2 factorial design to test variables: temperature (X1: 50–80°C), catalyst concentration (X2: 1–5 mol%), and reaction time (X3: 12–24 hr). Use ANOVA to identify significant factors (p < 0.05) affecting yield. For example, higher temperatures may accelerate side reactions (e.g., dehalogenation). Validate optimized conditions in pilot-scale reactors (1–5 L) with real-time FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.